molecular formula C14H14N4O3 B2933107 N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034281-99-5

N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2933107
CAS No.: 2034281-99-5
M. Wt: 286.291
InChI Key: BBOMMBFOPQAMFX-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide is a synthetic small molecule for research applications. Pyrimidine-based compounds are of significant interest in medicinal chemistry and chemical biology. Structurally related molecules have been investigated as core scaffolds in developing therapeutics for cancer and other diseases. For instance, 2,4-pyrimidinediamine compounds have been patented for their uses in pharmaceutical applications . Other pyrimidine derivatives have been identified as intermediates in novel metabolic pathways, such as the formation of 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR), which has been studied in the context of breast cancer metastasis . Furthermore, research on structurally complex pyrimidine carboxamides has shown that some analogues can act as substrates for enzymes in the NAD+ salvage pathway, leading to the production of metabolites that inhibit key enzymes like inosine monophosphate dehydrogenase (IMPDH), which is a target in cancer research . This reagent is intended for laboratory research purposes only and is not approved for use in humans.

Properties

IUPAC Name

N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-9(19)17-10-4-3-5-11(6-10)18-14(20)12-7-13(21-2)16-8-15-12/h3-8H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOMMBFOPQAMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 3-aminophenol to form 3-acetamidophenol.

    Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting 3-acetamidophenol with appropriate reagents to introduce the methoxy and carboxamide groups on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact industrial methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several pyrimidine and tetrahydropyrimidine derivatives reported in the evidence. Key comparisons include:

Compound Core Structure Substituents Synthetic Yield Key Spectral Data Reference
N-(3-Acetamidophenyl)-6-methoxypyrimidine-4-carboxamide (Target) Pyrimidine-4-carboxamide 6-OCH₃, 3-acetamidophenyl N/A Not reported
DW10075 () Pyrimidine-4-yloxy-naphthamide 3-acetamidophenylamino, naphthamide Not reported MS: 413.1 m/z [M − H]⁻
Compound 31 () Tetrahydropyrimidine 3,4-Difluorophenyl, methoxymethyl, t-butyl ester 49.4% NMR (δ: 1.3–7.4 ppm), MS: m/z 647 [M+H]⁺
Compound 34 () Tetrahydropyrimidine Allyloxyethyl ester, 3,4-difluorophenyl, methoxymethyl Not reported NMR (δ: 3.2–7.3 ppm), MS: m/z 732 [M+H]⁺
4-(3-Chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-THP () Tetrahydropyrimidine 3-chlorophenyl, 4-methoxyphenyl, thioxo Not reported IR: 1670 cm⁻¹ (C=O), MS: m/z 442 [M+H]⁺
Compound 7b () Thieno[2,3-b]pyridine Cyano, ethoxy, phenyl, methylcarbamoyl 65% MP: 210–212°C, IR: 2210 cm⁻¹ (CN)

Key Observations :

  • Methoxy and thioxo groups () alter electronic properties and solubility .
  • Synthetic Complexity: Multi-step syntheses involving piperidine coupling (–4) or thienopyridine cyclization () yield moderate-to-high purity products (49–89% yields). The target compound’s synthesis likely requires similar coupling agents (e.g., propylphosphonic anhydride in ) .
Pharmacological and Physicochemical Properties
  • The 3-acetamidophenyl group may contribute to selective target engagement .
  • Thieno[2,3-b]pyridines (): Demonstrate antimicrobial activity in preliminary studies, attributed to their rigid heterocyclic cores and electron-withdrawing substituents (e.g., cyano groups) .
  • Tetrahydropyrimidines (–4, 11) : Modified with esters (e.g., allyloxyethyl in ) or thioxo groups () to tune lipophilicity and metabolic stability .
Spectral and Analytical Data
  • NMR Trends : Pyrimidine protons resonate at δ 6.5–8.5 ppm, while acetamido groups show characteristic peaks at δ 2.0–2.1 ppm (CH₃) and δ 8.0–8.5 ppm (NH) .
  • MS Fragmentation : Carboxamide derivatives often lose CO or NH₂ groups, yielding fragments below m/z 100 (e.g., m/z 72 for acetamide in ) .

Biological Activity

N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article explores the biological activity of this compound based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

  • Chemical Formula : C13_{13}H14_{14}N4_{4}O3_{3}
  • Molecular Weight : 270.27 g/mol

The key functional groups include an acetamido group, a methoxy group, and a pyrimidine ring, which are crucial for its biological activity.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50_{50} (µM) Mechanism of Action
U251 (Glioblastoma)0.94Induces apoptosis and inhibits cell migration
MCF-7 (Breast)1.54Triggers G1 phase arrest and increases caspase activity
HeLa (Cervical)2.41Disrupts DNA replication machinery

The compound has been shown to induce apoptosis via the activation of caspases, leading to increased cell death in tumor cells. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation.

2. Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. It has demonstrated potent inhibition of COX-2 enzyme activity, which is critical in the inflammatory response.

Compound ED50_{50} (µM) Reference Compound Reference ED50_{50} (µM)
This compound8.23Indomethacin9.17

This suggests that the compound could serve as a potential therapeutic agent for conditions characterized by inflammation.

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. It exhibited notable activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Bacillus subtilis10 µg/mL

These findings indicate that the compound may be effective against common pathogens, warranting further investigation into its potential as an antimicrobial agent.

Case Study 1: Anticancer Mechanism Exploration

A study focusing on U251 glioblastoma cells revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed an increase in sub-G1 population, indicating cell death.

Case Study 2: Anti-inflammatory Efficacy in Animal Models

In vivo studies using rat models of inflammation showed that administering this compound significantly reduced paw edema compared to controls, highlighting its potential therapeutic application for inflammatory diseases.

Q & A

Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions using continuous flow reactors and catalytic systems (e.g., palladium catalysts for coupling reactions). Employ high-throughput screening to identify ideal solvents (e.g., DMF or THF) and temperatures. For example, a related 11-step pyrimidine synthesis achieved a 2–5% yield, suggesting iterative purification (e.g., column chromatography) and protecting group strategies to minimize side reactions . Parallel synthesis routes, as seen in thienopyrimidine derivatives, may reduce steric hindrance and improve regioselectivity .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodological Answer : Use X-ray crystallography to resolve intramolecular interactions (e.g., hydrogen bonds between acetamide and pyrimidine groups) and dihedral angles between aromatic rings . Complement with NMR spectroscopy (¹H/¹³C) to confirm substituent positions. For example, pyrimidine derivatives exhibit distinct chemical shifts for methoxy (δ 3.8–4.0 ppm) and acetamide (δ 2.1 ppm) groups .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates. For antimicrobial screening, use standardized MIC (Minimum Inhibitory Concentration) protocols against S. aureus and C. albicans . Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) can assess cytotoxicity .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across structurally similar pyrimidine derivatives?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies to isolate critical functional groups. For example, replacing the methoxy group with trifluoromethyl in analogous compounds alters lipophilicity (logP from 2.5 to 3.1) and target affinity . Validate discrepancies using molecular docking to compare binding modes in protein active sites .

Q. What computational methods are recommended for predicting ADMET properties?

  • Methodological Answer : Use QSAR models to calculate parameters like aqueous solubility (LogS), plasma protein binding, and CYP450 inhibition. Tools like SwissADME or ADMETLab can predict key metrics:
ParameterPredicted ValueRelevance
LogP~2.5Membrane permeability
H-bond donors2Solubility
Topological polar SA145 ŲBioavailability
Data from analogous compounds suggest moderate metabolic stability .

Q. How can researchers design mechanistic studies to elucidate the compound’s mode of action?

  • Methodological Answer : Apply kinetic analysis (e.g., SPR or ITC) to measure binding constants with putative targets. For enzyme targets, perform site-directed mutagenesis to identify critical residues. Use CRISPR-Cas9 knockouts in cellular models to confirm pathway specificity .

Q. What techniques are used to study receptor-ligand interactions in structural biology?

  • Methodological Answer : Co-crystallization with target proteins (e.g., kinases) followed by cryo-EM or X-ray diffraction (resolution ≤2.0 Å) reveals binding motifs. For example, pyrimidine derivatives form π-π stacking with phenylalanine residues in kinase ATP pockets . Molecular dynamics simulations (100 ns trajectories) assess stability of ligand-receptor complexes .

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